molecular formula C7H7FOS B3287065 4-Fluoro-3-methylsulfanylphenol CAS No. 836678-97-8

4-Fluoro-3-methylsulfanylphenol

Cat. No.: B3287065
CAS No.: 836678-97-8
M. Wt: 158.2 g/mol
InChI Key: CBMDRBMEMAJZNQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylsulfanylphenol is an organic building block with the molecular formula C 7 H 7 FOS and a molecular weight of 158.19 g/mol . This compound is characterized by a phenol group substituted with both a fluorine atom and a methylsulfanyl (also known as methylthio) group, which contributes to its specific physicochemical properties, including a calculated LogP of 2.25 . Researchers value this chemical as a versatile synthetic intermediate, particularly in the development of novel active molecules. Its utility is highlighted by its role as a key precursor in patented synthetic routes, suggesting its application in early-stage drug discovery and medicinal chemistry programs . The structural features of this phenol make it a valuable scaffold for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes and laboratory use only. It is not intended for direct human use, diagnostic applications, or as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMDRBMEMAJZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308208
Record name 4-Fluoro-3-(methylthio)phenol
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Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836678-97-8
Record name 4-Fluoro-3-(methylthio)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836678-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(methylthio)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 3 Methylsulfanylphenol

While a definitive, single-step synthesis for 4-Fluoro-3-methylsulfanylphenol is not prominently documented in publicly available literature, a plausible multi-step synthetic route can be postulated based on established principles of organic chemistry and known transformations of analogous compounds. A logical starting material for such a synthesis is the commercially available 4-fluorophenol (B42351) . nih.gov The primary challenge lies in the regioselective introduction of a methylsulfanyl (-SCH₃) group at the C-3 position of the benzene (B151609) ring.

A proposed synthetic approach involves the direct electrophilic substitution of 4-fluorophenol. The hydroxyl (-OH) group is a potent activating group and a strong ortho-, para-director, while the fluorine (-F) atom is a deactivating but also an ortho-, para-directing substituent. libretexts.orgyoutube.com The position ortho to the hydroxyl group and meta to the fluorine (C-3) is a potential site for electrophilic attack, influenced by the dominant activating effect of the hydroxyl group.

One potential method for the introduction of the methylsulfanyl group is through a sulfenylation reaction. This could be achieved by reacting 4-fluorophenol with a methylsulfenylating agent, such as methylsulfenyl chloride (CH₃SCl) or dimethyl disulfide (CH₃SSCH₃) in the presence of a Lewis acid catalyst. The reaction would proceed via an electrophilic aromatic substitution mechanism.

Hypothetical Reaction Scheme: Generated code

Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 3 Methylsulfanylphenol

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 4-Fluoro-3-methylsulfanylphenol towards electrophiles is dictated by the combined electronic effects of its substituents. The hydroxyl (-OH) and methylsulfanyl (-SCH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the fluorine (-F) atom is a deactivating group but also an ortho, para-director due to its lone pairs.

The directing influences of the substituents are as follows:

Hydroxyl group (-OH): Strongly activating, ortho, para-director.

Methylsulfanyl group (-SCH₃): Activating, ortho, para-director.

Fluorine atom (-F): Deactivating, ortho, para-director.

The positions on the aromatic ring are influenced by these groups, leading to a specific regioselectivity. The position most activated for electrophilic attack is C6, which is ortho to both the highly activating hydroxyl group and the activating methylsulfanyl group. The C2 position, being ortho to the hydroxyl group but meta to the methylsulfanyl group, is the next most likely site. The C4 position is already substituted with fluorine.

Halogenation Studies

While specific halogenation studies on this compound are not extensively documented in publicly available literature, the expected reactivity can be predicted based on the principles of electrophilic aromatic substitution. masterorganicchemistry.com For instance, bromination using a mild reagent such as N-bromosuccinimide (NBS) in a suitable solvent would likely lead to the selective substitution at the most nucleophilic position.

Given the directing effects of the substituents, the primary product of monobromination is anticipated to be 6-Bromo-4-fluoro-3-methylsulfanylphenol.

Table 1: Predicted Outcome of Halogenation

Reaction Reagent Predicted Major Product
Bromination N-Bromosuccinimide (NBS) 6-Bromo-4-fluoro-3-methylsulfanylphenol

Nitration and Sulfonation Patterns

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. libretexts.org The generation of the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃) as the electrophile is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, or fuming sulfuric acid, respectively.

In the case of this compound, the strong activating effect of the hydroxyl group would direct the incoming electrophile. Similar to halogenation, the preferred position for substitution is C6. This is analogous to the nitration of p-fluoroaniline, where nitration occurs ortho to the activating amino group. google.com Therefore, the nitration of this compound is expected to yield 4-Fluoro-6-nitro-3-methylsulfanylphenol.

Table 2: Predicted Products of Nitration and Sulfonation

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 4-Fluoro-6-nitro-3-methylsulfanylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical transformations, including alkylation and acylation, leading to the formation of ethers and esters.

O-Alkylation and O-Acylation Reactions

O-alkylation of phenols is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org

O-acylation involves the reaction of the phenol with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). mdpi.com These reactions can sometimes be performed under catalyst- and solvent-free conditions, offering a green chemistry approach. mdpi.com The use of catalysts like trifluoromethanesulfonic acid can also facilitate C- and/or O-acylation. mdpi.com

Ether and Ester Formation

The O-alkylation and O-acylation of this compound result in the formation of the corresponding ethers and esters. These reactions are valuable for introducing a wide variety of functional groups and for protecting the hydroxyl group during subsequent synthetic steps. For example, reaction with methyl iodide after deprotonation would yield 4-Fluoro-3-methylsulfanylanisole. Acetylation with acetic anhydride would produce 4-Fluoro-3-methylsulfanylphenyl acetate.

The synthesis of fluorinated ethers and esters is an area of significant interest due to their unique properties. rsc.orgpdx.edu

Table 3: Examples of Ether and Ester Formation

Reaction Type Reagents Product
O-Methylation 1. NaH 2. CH₃I 4-Fluoro-3-methylsulfanylanisole
O-Ethylation 1. K₂CO₃ 2. CH₃CH₂Br 4-Fluoro-3-methylsulfanyl-1-ethoxybenzene
O-Acetylation Acetic Anhydride, Pyridine 4-Fluoro-3-methylsulfanylphenyl acetate

Transformations of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group exists in a low oxidation state and is susceptible to oxidation. This allows for the synthesis of corresponding sulfoxides and sulfones, which have different electronic properties and can be valuable intermediates in their own right.

The oxidation of thioethers to sulfoxides and then to sulfones can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents may selectively produce the sulfoxide (B87167), while stronger agents or harsher conditions will lead to the sulfone. A common and effective reagent for this transformation is Oxone (potassium peroxymonosulfate). chemicalbook.comorgsyn.org For instance, the oxidation of the related compound 4-bromo-2-fluorothioanisole (B1291360) with Oxone in methanol (B129727) yields the corresponding 4-bromo-2-fluoro-1-methanesulfonyl-benzene. chemicalbook.com A similar outcome is expected for this compound.

Table 4: Oxidation States of the Sulfur Group

Reactant Reagent Product Oxidation State of Sulfur
This compound m-CPBA (1 equiv.) 4-Fluoro-3-methylsulfinylphenol +0 (Sulfoxide)

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the molecule, as the weakly deactivating thioether is converted into a potent electron-withdrawing sulfoxide and an even stronger electron-withdrawing sulfone.

Control over the oxidation state of the sulfur atom is crucial and can be achieved by carefully selecting the oxidant and reaction conditions. The oxidation of the thioether to the sulfoxide is generally the faster step, while the subsequent oxidation to the sulfone requires more forcing conditions or specific catalysts. rsc.org

Selective oxidation to the sulfoxide can be accomplished using a single equivalent of an oxidizing agent under mild conditions. For instance, reagents like hydrogen peroxide (H₂O₂) with a scandium triflate (Sc(OTf)₃) catalyst or tantalum carbide are effective for mono-oxidation. acs.org Metal-free options, such as the use of a quinoid catalyst with molecular oxygen or specific hypervalent iodine reagents, also provide high selectivity for sulfoxide formation. acs.org

To achieve the fully oxidized sulfone, stronger oxidizing conditions or a higher stoichiometry of the oxidant are necessary. Using an excess of hydrogen peroxide, often with a catalyst like niobium carbide or a silica-based tungstate, can drive the reaction to completion. acs.orgorganic-chemistry.org A common and effective laboratory method involves the use of Oxone or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org A practical approach for controlled oxidation involves using urea-hydrogen peroxide (UHP); reacting the thioether with 1.5 equivalents of UHP can yield the sulfoxide, while increasing the stoichiometry to 2.5 equivalents at a higher temperature produces the sulfone. acsgcipr.org

Target ProductReagent(s)Key ConditionsSelectivity
4-Fluoro-3-(methylsulfinyl)phenol (Sulfoxide)Hydrogen Peroxide (H₂O₂) / Tantalum CarbideCatalytic, controlled stoichiometryHigh for sulfoxide acs.org
4-Fluoro-3-(methylsulfinyl)phenol (Sulfoxide)Urea-Hydrogen Peroxide (UHP)~1.5 equivalents, 60 °C acsgcipr.orgHigh for sulfoxide acsgcipr.org
4-Fluoro-3-(methylsulfonyl)phenol (Sulfone)Hydrogen Peroxide (H₂O₂) / Niobium CarbideCatalytic, excess H₂O₂ acs.orgHigh for sulfone acs.org
4-Fluoro-3-(methylsulfonyl)phenol (Sulfone)Urea-Hydrogen Peroxide (UHP)~2.5 equivalents, 80 °C acsgcipr.orgHigh for sulfone acsgcipr.org
4-Fluoro-3-(methylsulfonyl)phenol (Sulfone)OxoneMethanol/Water solvent system wikipedia.orgHigh for sulfone wikipedia.org
4-Fluoro-3-(methylsulfonyl)phenol (Sulfone)m-Chloroperoxybenzoic acid (m-CPBA)Excess oxidantHigh for sulfone organic-chemistry.org

The oxidation of the thioether proceeds via an electrophilic attack on the non-bonding electron pairs of the sulfur atom. nih.gov The sulfur in a thioether is nucleophilic and readily reacts with oxygen-transfer agents like hydrogen peroxide or peroxyacids.

The general mechanism involves the following steps:

The oxidant (e.g., H₂O₂) is often activated by a catalyst or acid.

The nucleophilic sulfur atom of the this compound attacks the electrophilic oxygen atom of the activated oxidant.

This leads to the formation of a transition state where an O-O bond is broken, and an S-O bond is formed.

The departure of a leaving group (e.g., water from H₂O₂) results in the formation of the sulfoxide.

The sulfoxide can undergo a second oxidation by the same mechanism. However, the sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the attached oxygen atom. Consequently, the second oxidation to the sulfone is typically slower and may require harsher conditions. dntb.gov.ua

Cross-Coupling Reactions at the Sulfur Center

While thioethers are often products of cross-coupling reactions, recent advancements have enabled their use as substrates in couplings that proceed via C–S bond activation. For a molecule like this compound, this involves the cleavage of the C(aryl)–S bond, allowing the sulfur-containing group to be replaced by another functional group, effectively using the thioether as an alternative to an aryl halide.

These transformations are typically catalyzed by transition metals like nickel, rhodium, or iron. rsc.orgdntb.gov.uanih.gov For example, nickel-catalyzed protocols can couple aryl thioethers with alkyl Grignard reagents, leading to the formation of a new C(aryl)–C(alkyl) bond through the cleavage of the C(aryl)–SMe bond. dntb.gov.uanih.gov Similarly, rhodium catalysts can facilitate the coupling of aryl thioethers with aryl boroxines to generate biaryl products. rsc.org Iron-catalyzed methods have also proven effective for coupling unactivated alkyl aryl thioethers and even the corresponding sulfones with aryl Grignard reagents. acs.orgnih.gov

Catalyst SystemCoupling PartnersBond FormedReference
Nickel CatalystAryl Thioether + Alkyl Grignard ReagentC(aryl)-C(alkyl) nih.gov
Rhodium CatalystAryl Thioether + Aryl BoroxineC(aryl)-C(aryl) rsc.org
Iron Catalyst (e.g., Fe(acac)₃)Alkyl Aryl Thioether/Sulfone + Aryl Grignard ReagentC(alkyl)-C(aryl) acs.orgnih.gov

C-S Bond Cleavage and Rearrangement Studies

Beyond cross-coupling reactions, the C–S bonds in this compound can be cleaved under various other conditions. Research has focused on the selective cleavage of either the C(aryl)–S bond or the S–C(methyl) bond. Metal-free methods using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds in thioethers. wikipedia.orgresearchgate.net Such reactions may proceed through sulfoxide intermediates which then undergo further transformation. wikipedia.org The selective cleavage of the C(sp³)–S bond in thioethers has been developed as a route to prepare unsymmetrical disulfides. researchgate.net

The development of transition-metal-free strategies for C–S bond cleavage is an active area of research, utilizing reagents such as oxidants, acids, and bases to transform organosulfur compounds like thioethers and their oxidized sulfoxide and sulfone derivatives. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The fluorine atom on the aromatic ring of this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The feasibility and rate of this reaction are highly dependent on the electronic nature of the other substituents on the ring.

Reactivity at the Fluoro-Substituted Position

SNAr reactions proceed via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. acs.orgnih.gov The stability of this intermediate is paramount, and it is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance. nih.gov

In its native state, this compound is not highly reactive towards SNAr. The hydroxyl group at the ortho position is electron-donating, and the methylsulfanyl group at the meta position has only a weak inductive effect and cannot provide resonance stabilization to the Meisenheimer complex.

However, the reactivity of the molecule is dramatically altered upon oxidation of the sulfur center.

Oxidation to Sulfoxide: The methylsulfinyl group (–S(O)CH₃) is a stronger electron-withdrawing group than the thioether.

Oxidation to Sulfone: The methylsulfonyl group (–SO₂CH₃) is a very powerful electron-withdrawing group.

When this compound is oxidized to 4-Fluoro-3-(methylsulfonyl)phenol , the molecule becomes significantly activated for SNAr at the C4 position (the carbon bearing the fluorine atom). Although the strongly withdrawing sulfonyl group is in the meta position and cannot directly delocalize the negative charge of the Meisenheimer intermediate via resonance, its strong inductive electron-withdrawing effect substantially increases the electrophilicity of the aromatic ring, thereby facilitating the initial nucleophilic attack. nih.gov Polyfluoroarenes, in general, are susceptible to SNAr due to the high electronegativity of fluorine atoms, a principle that applies here once the ring is sufficiently activated. jk-sci.com Therefore, the oxidation of the thioether to the sulfone is a key step in enabling the substitution of the fluorine atom with various nucleophiles.

Influence of Other Substituents on SNAr Pathways

The reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions is intricately modulated by the electronic and steric effects of substituents on both the aromatic ring and the incoming nucleophile. While the fluorine atom serves as the leaving group, the inherent substituents of the phenol ring—the hydroxyl (-OH) and methylsulfanyl (-SCH₃) groups—and any additional substituents on the nucleophile collectively dictate the reaction's feasibility, rate, and regioselectivity.

The SNAr mechanism typically proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's progress and is significantly influenced by the electronic nature of the substituents present on the aromatic ring. Electron-withdrawing groups (EWGs) are known to stabilize the Meisenheimer complex through resonance or inductive effects, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) tend to destabilize this intermediate, retarding the reaction rate. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the hydroxyl group is situated para to the fluorine leaving group. Under basic conditions, this group is deprotonated to form a phenoxide (-O⁻), which is a potent electron-donating group. This strong EDG at the para position would generally be expected to decrease the electrophilicity of the reaction center and destabilize the anionic Meisenheimer complex, thus impeding the SNAr reaction. However, specialized conditions, such as those employing photoredox catalysis, have been shown to enable SNAr reactions even on electron-rich fluoroarenes. nih.gov

The methylsulfanyl group is positioned meta to the fluorine atom. Its influence is more nuanced, exhibiting both a weak electron-donating effect through resonance and a weak electron-withdrawing inductive effect. The net effect of a meta-substituent on the stability of the Meisenheimer complex is generally less pronounced than that of ortho or para substituents, as it cannot directly participate in resonance stabilization of the negative charge.

The nature of the attacking nucleophile also plays a critical role. Stronger nucleophiles generally lead to faster reaction rates. nih.gov Furthermore, substituents on the nucleophile itself can exert significant electronic and steric influences. Electron-donating groups on the nucleophile enhance its nucleophilicity, promoting a faster reaction. In contrast, bulky substituents on the nucleophile can introduce steric hindrance, which may slow or even prevent the reaction by impeding the approach of the nucleophile to the aromatic ring. capes.gov.br

Detailed Research Findings

While specific kinetic data for the SNAr reactions of this compound are not extensively documented in publicly available literature, the influence of substituents can be inferred from studies on analogous substituted fluoroaromatic compounds. Research on the SNAr reactions of other fluorophenols and thioanisole (B89551) derivatives provides a framework for understanding the expected reactivity patterns.

For instance, studies on the anilinolysis of activated nitroanisoles have shown a clear correlation between the electronic properties of substituents on the aniline (B41778) nucleophile and the reaction rate. Electron-donating groups on the aniline, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the reaction rate, while electron-withdrawing groups like chloro (-Cl) and fluoro (-F) decrease it. nih.gov This is attributed to the enhanced nucleophilicity of the substituted aniline with electron-donating groups.

Similarly, research on the SNAr of halophenols has demonstrated that the reaction can be facilitated even with electron-rich systems under specific conditions that involve the generation of a phenoxyl radical. osti.gov This suggests that alternative pathways can be accessed to overcome the deactivating effect of the phenoxide group.

To illustrate the anticipated impact of various substituents on the SNAr of this compound, the following data table has been constructed based on established principles of physical organic chemistry and findings from related systems. The reactivity is qualitatively described as 'High', 'Moderate', or 'Low' based on the expected electronic and steric effects of the substituents.

Substituent on Nucleophile (Nu-H) Position of Substituent Electronic Effect Expected Relative Reactivity
-OCH₃paraElectron-DonatingHigh
-CH₃paraElectron-DonatingModerate-High
-H-NeutralModerate
-ClparaElectron-WithdrawingModerate-Low
-NO₂paraStrongly Electron-WithdrawingLow
-C(CH₃)₃orthoElectron-Donating (Sterically Hindered)Low

Table 1: Predicted Influence of Nucleophile Substituents on the SNAr Reactivity of this compound. This interactive table outlines the expected relative reactivity based on the electronic and steric properties of substituents on an aniline nucleophile.

It is important to note that the actual reaction outcomes would also be highly dependent on the specific reaction conditions, including the choice of solvent, base, and temperature. Polar aprotic solvents, for example, are generally favored for SNAr reactions as they can effectively solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Derivatives and Analogues of 4 Fluoro 3 Methylsulfanylphenol

Synthesis of Substituted 4-Fluoro-3-methylsulfanylphenol Analogues

The inherent reactivity of the phenol (B47542) and thiomethyl ether moieties allows for the straightforward synthesis of various analogues.

The methylsulfanyl group can be readily modified to introduce a variety of alkyl and aryl substituents, thereby altering the steric and electronic properties of the molecule.

S-Alkylation: The sulfur atom in the corresponding thiophenol, which can be obtained from this compound, is nucleophilic and can be alkylated using a range of alkyl halides (R-X, where X = Cl, Br, I). This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method allows for the introduction of a wide array of linear, branched, and functionalized alkyl chains. tandfonline.com

S-Arylation: The introduction of aryl groups at the sulfur atom can be achieved through modern cross-coupling methodologies. The Chan-Lam coupling reaction, for instance, facilitates the formation of a carbon-sulfur bond between a thiol and a boronic acid in the presence of a copper catalyst at room temperature. organic-chemistry.orgresearchgate.netnih.gov Another powerful method is the Buchwald-Hartwig amination, which can be adapted for S-arylation, using a palladium catalyst to couple the thiophenol with an aryl halide. ucl.ac.ukorganic-chemistry.orgyoutube.com These methods provide access to a broad range of diaryl thioethers.

A representative scheme for these transformations is shown below:

Scheme 1: General routes for the S-alkylation and S-arylation of the thiophenol derived from this compound.

Starting MaterialReagents and ConditionsProduct
4-Fluoro-3-mercaptophenolR-X, K₂CO₃, DMF4-Fluoro-3-(alkylsulfanyl)phenol
4-Fluoro-3-mercaptophenolAr-B(OH)₂, CuSO₄, 1,10-phenanthroline, O₂4-Fluoro-3-(arylsulfanyl)phenol
4-Fluoro-3-mercaptophenolAr-X, Pd catalyst, ligand, base4-Fluoro-3-(arylsulfanyl)phenol

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluorine atom is a deactivating but ortho-, para-directing group due to a combination of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. wikipedia.orgcsbsju.eduorganicchemistrytutor.comlibretexts.org The methylsulfanyl group is a moderately activating, ortho-, para-directing group.

Given the positions of the existing groups (hydroxyl at C1, methylsulfanyl at C3, and fluoro at C4), the most likely positions for electrophilic attack are C2, C5, and C6. The interplay of the directing effects of the three substituents will determine the final product distribution. For instance, nitration or halogenation would be expected to occur at the positions activated by the hydroxyl and methylsulfanyl groups and not strongly deactivated by the fluorine atom. It is important to note that Friedel-Crafts reactions can be challenging with phenols due to the coordination of the Lewis acid catalyst with the hydroxyl group's lone pair of electrons. stackexchange.comquora.comechemi.comresearchgate.net

Design and Synthesis of Heterocyclic Compounds Incorporating the 4-Fluoro-3-methylsulfanylphenyl Moiety

The 4-Fluoro-3-methylsulfanylphenyl scaffold can be incorporated into various heterocyclic systems, leading to molecules with potentially interesting chemical and physical properties.

Phenoxathiins are a class of sulfur-containing heterocycles that can be synthesized from derivatives of this compound. A common method for the synthesis of phenoxathiins is the Ullmann condensation, which involves the copper-catalyzed reaction of a 2-mercaptophenol (B73258) derivative with an activated aryl halide. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com In the context of this compound, this would require the conversion of the starting material into a 2-halophenol or a 2-mercaptophenol derivative, which can then undergo intramolecular cyclization or intermolecular condensation with a suitable partner.

The 4-Fluoro-3-methylsulfanylphenyl moiety can be readily incorporated into benzothiazole (B30560) and benzoxazole (B165842) ring systems. The synthesis of these heterocycles typically involves the condensation of a 2-aminothiophenol (B119425) or a 2-aminophenol (B121084) with an aldehyde or a carboxylic acid (or its derivative). mdpi.comrsc.orgnih.govresearchgate.nettandfonline.commdpi.comrsc.orgorganic-chemistry.orgresearcher.lifeorganic-chemistry.org To apply this to this compound, the starting material would first need to be functionalized to introduce an amino group ortho to the hydroxyl or a newly introduced thiol group. For example, nitration followed by reduction would yield an aminophenol derivative that could then be used in the synthesis of benzoxazoles.

Scheme 2: General synthesis of benzoxazoles and benzothiazoles.

Reactant 1Reactant 2Product
2-Aminophenol derivativeAldehyde or Carboxylic AcidBenzoxazole derivative
2-Aminothiophenol derivativeAldehyde or Carboxylic AcidBenzothiazole derivative

Polyaromatic and Fused Ring Systems Derived from this compound

The phenolic and thiophenolic nature of this compound and its derivatives opens up pathways to the synthesis of more complex polyaromatic and fused ring systems.

One established method for the formation of fused aromatic rings is the Pschorr cyclization . This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, typically catalyzed by copper. wikipedia.orgresearchgate.netthieme.deresearchgate.netorganic-chemistry.org To utilize this reaction, the this compound would need to be derivatized to contain a 2-aminoaryl substituent, which can then be diazotized and cyclized to form a fused polycyclic system.

Another approach involves the Diels-Alder reaction . The phenolic ring can be oxidized to a quinone, which can then act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene to form a new six-membered ring. scispace.comnih.govnih.govpearson.comresearchgate.net Subsequent aromatization of the adduct can lead to the formation of a polycyclic aromatic system.

Furthermore, intramolecular Friedel-Crafts reactions can be employed to construct fused rings. masterorganicchemistry.com This would require the attachment of a side chain containing a suitable electrophilic center (e.g., an acyl group or a carbocation precursor) to the phenolic ring, which can then cyclize onto an activated position of the ring to form a new fused ring.

Rational Design of Extended π-Systems

There is no available information on the rational design of extended π-systems based on this compound.

Structure-Reactivity Relationships in Polyaromatic Systems

No data exists in the public domain regarding the structure-reactivity relationships of polyaromatic systems derived from or analogous to this compound.

A list of compound names mentioned in the article cannot be provided as no compounds were discussed.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Fluoro-3-methylsulfanylphenol. The analysis of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR spectra allows for the precise assignment of all proton and carbon resonances and provides insight into the electronic environment of the fluorine substituent.

The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance, characteristic of the single fluorine atom on the aromatic ring.

Chemical Shift : The chemical shift of the fluorine atom is influenced by the electronic effects of the substituents on the benzene (B151609) ring. For aromatic fluorides, the chemical shifts typically appear in a range of -100 to -140 ppm relative to a CFCl₃ standard. rsc.org The presence of the electron-donating hydroxyl and methylsulfanyl groups is expected to shield the fluorine nucleus, placing its resonance in the upfield region of this range.

Coupling Constants : The ¹⁹F nucleus will couple with the neighboring aromatic protons. The primary coupling is expected with the proton at the C5 position (ortho-coupling, ³JH-F), which is typically in the range of 5-10 Hz. A smaller coupling may also be observed with the proton at the C2 position (meta-coupling, ⁴JH-F), which is generally around 2-3 Hz. This would result in the ¹⁹F signal appearing as a doublet of doublets.

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted ValueMultiplicity
Chemical Shift (δ)-120 to -130 ppmDoublet of Doublets (dd)
³JH5-F45 - 10 Hz
⁴JH2-F42 - 3 Hz
Predicted values are based on typical ranges for fluorinated aromatic compounds.

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule and the influence of the fluorine atom on it.

¹H NMR Analysis : The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the methylsulfanyl protons, and the phenolic hydroxyl proton.

The aromatic protons will appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The methylsulfanyl (S-CH₃) protons will appear as a sharp singlet, typically in the range of 2.4-2.6 ppm.

The phenolic (O-H) proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Analysis : The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms. A key feature will be the splitting of the carbon signals due to coupling with the fluorine atom (C-F coupling).

The carbon directly bonded to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz, appearing as a doublet.

The adjacent carbons (C3 and C5) will show smaller two-bond coupling constants (²JC-F) of around 20-25 Hz, also appearing as doublets.

Even more distant carbons can exhibit smaller long-range couplings.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constants (J) in Hz
H26.8 - 7.0 ppmMultiplet
H56.9 - 7.1 ppmMultiplet
H66.6 - 6.8 ppmMultiplet
S-CH₃2.4 - 2.6 ppmSinglet
O-H5.0 - 6.0 ppmBroad Singlet
Predicted values are based on analogous structures and known substituent effects.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ)Multiplicity (due to C-F coupling)Coupling Constants (J) in Hz
C1150 - 155 ppmDoublet~2-4
C2115 - 120 ppmDoublet~8-10
C3125 - 130 ppmDoublet~20-25
C4155 - 160 ppmDoublet~240-250
C5118 - 122 ppmDoublet~20-25
C6115 - 120 ppmSinglet
S-CH₃15 - 20 ppmSinglet
Predicted values are based on analogous structures and known C-F coupling constants.

Two-dimensional NMR experiments are essential for the definitive assignment of all signals in the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons, helping to distinguish between the adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would unequivocally link the signals of H2, H5, H6, and the S-CH₃ protons to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups.

O-H Bond : A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, indicative of hydrogen bonding.

C-F Bond : A strong absorption band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹, is expected for the C-F stretching vibration.

C-S Bond : The C-S stretching vibration gives rise to a weaker absorption in the IR spectrum, usually found in the region of 600-800 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
O-H Stretch3200 - 3600IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (S-CH₃)2850 - 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-F Stretch1200 - 1300IR
C-O Stretch1180 - 1260IR
C-S Stretch600 - 800IR, Raman

Predicted values are based on known group frequencies and data for analogous compounds. nih.gov

Subtle changes in the vibrational spectra can provide insights into the conformational preferences of the molecule. The position and shape of the O-H stretching band can indicate the extent and nature of intermolecular hydrogen bonding in the solid state or in different solvents. Similarly, the C-S stretching and bending modes may be sensitive to the rotational conformation around the C-S bond, although these effects are often subtle and may require computational modeling for detailed interpretation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is instrumental in determining the elemental composition and structure of molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical exact mass of this compound (C₇H₇FOS) is 158.0228 u. Experimental HRMS data would be expected to align closely with this value, confirming the elemental composition of the molecule.

Parameter Value
Molecular FormulaC₇H₇FOS
Theoretical Exact Mass158.0228 u

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. While specific experimental MS/MS data for this compound is not extensively detailed in publicly available literature, general fragmentation pathways for similar phenolic and thioanisole (B89551) compounds can be inferred.

Common fragmentation pathways for such molecules often involve the loss of small, stable neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a methyl radical (•CH₃) from the sulfanyl (B85325) group or the loss of carbon monoxide (CO) from the phenolic ring. The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to unique product ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons, bond strengths, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in determining the geometric and electronic structures of phenolic compounds. acs.orgnih.gov For 4-fluoro-3-methylsulfanylphenol, DFT would be instrumental in optimizing the molecular geometry and calculating properties such as bond dissociation energies (BDE).

Studies on various substituted phenols have demonstrated that DFT can reliably predict O-H BDEs, which are crucial for understanding antioxidant activity. acs.org For instance, calculations on a range of substituted phenols using the B3LYP functional have shown excellent agreement with experimental values, often with a deviation of less than 1 kcal/mol. acs.org It is expected that the electron-donating methylsulfanyl group and the electron-withdrawing fluorine atom in this compound would have opposing effects on the O-H BDE, which DFT calculations could precisely quantify.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate the electronic delocalization and substituent effects. researchgate.netdoaj.org In the case of this compound, NBO analysis would reveal the extent of electron delocalization from the sulfur lone pairs and the inductive effect of the fluorine atom on the phenyl ring's electron density.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used as benchmarks. nih.govmdpi.com

For molecules like this compound, ab initio calculations can provide highly accurate predictions of properties that are sensitive to electron correlation, such as interaction energies and spectroscopic constants. mdpi.com For instance, studies on formazan (B1609692) and its derivatives have utilized MP2 and B3LYP methods to investigate intramolecular hydrogen bonding, a feature also relevant to this compound. rsc.org

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound, including the orientation of its functional groups, is key to its physical and chemical properties.

Torsional Barriers and Rotational Isomers

The rotation around the C-S and C-O bonds in this compound gives rise to different conformers. The relative energies of these conformers and the barriers to their interconversion can be determined through computational analysis. The orientation of the methyl group relative to the phenyl ring and the hydroxyl group's orientation will define the most stable conformations.

Intramolecular Hydrogen Bonding and Fluorine Effects on Conformation

A significant conformational feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom or the methylsulfanyl group. The presence and strength of such hydrogen bonds can be investigated using computational methods. Studies on ortho-substituted phenols have shown that intramolecular hydrogen bonds significantly influence their conformational preferences and spectroscopic properties. researchgate.netdoaj.org

The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. The geometry and energetics of this interaction can be precisely calculated. The interplay between the hydrogen bond and steric effects from the methylsulfanyl group will determine the final conformational landscape of the molecule.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). nih.gov For substituted phenols, TD-DFT calculations have been shown to reproduce the spectral shifts observed upon substitution with good accuracy. nih.gov For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and explain the influence of the fluoro and methylsulfanyl substituents on the electronic transitions.

Furthermore, computational methods can predict vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, have been successfully used to calculate the vibrational spectra of various organic molecules, with the results showing good agreement with experimental data. nih.gov Such calculations for this compound would aid in the assignment of experimental vibrational bands to specific molecular motions.

Reactivity and Reaction Mechanism Studies

Computational chemistry provides powerful tools for exploring the reactivity of molecules and elucidating reaction mechanisms, offering insights that can be difficult to obtain through experiments alone.

Understanding a chemical reaction requires identifying the reactants, products, and the high-energy transition state (TS) that connects them. Computational methods can locate and characterize the geometry and energy of these transition states.

Detailed Research Findings:

For a potential reaction involving this compound, such as electrophilic aromatic substitution or O-alkylation, computational methods would be used to map out the reaction pathway. Transition state optimization algorithms (e.g., Berny algorithm or Synchronous Transit-Guided Quasi-Newton methods) are employed to locate the first-order saddle point on the potential energy surface corresponding to the TS.

A key step is the verification of the transition state. This is done by performing a vibrational frequency calculation on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nih.gov The energy of the TS relative to the reactants determines the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org

Detailed Research Findings:

The Fukui function helps to identify the most reactive sites within a molecule for different types of reactions. wikipedia.orgfaccts.de Three main types of Fukui functions are calculated:

f⁺(r): for nucleophilic attack (attack by an electron donor). This function highlights sites that can best accommodate an additional electron and is related to the LUMO density.

f⁻(r): for electrophilic attack (attack by an electron acceptor). This function shows sites that are most susceptible to losing electron density and is related to the HOMO density.

f⁰(r): for radical attack.

These functions are typically calculated using a finite difference approximation, requiring single-point energy calculations for the neutral (N electrons), anionic (N+1 electrons), and cationic (N-1 electrons) forms of the molecule. uchile.cl The results are often condensed to atomic sites to provide a clear picture of reactivity. For this compound, this analysis would predict which of the aromatic carbons is most susceptible to electrophilic substitution or where a nucleophile would most likely attack.

Table 4: Illustrative Condensed Fukui Functions for Atomic Sites in this compound

Atom Sitef⁺ (for Nucleophilic Attack)f⁻ (for Electrophilic Attack)
C-20.0310.155
C-50.1450.042
C-60.0280.189
O0.1820.095
S0.2100.051

Note: This table is for illustrative purposes. Higher values indicate greater reactivity for the specified type of attack. The numbering corresponds to standard phenol (B47542) ring positions.

Molecular Docking and Dynamics Simulations (if applicable to specific in vitro targets)

While no specific in-vitro targets for this compound are prominently documented in the literature, molecular docking and dynamics simulations are the principal computational techniques used to investigate such interactions should a target be identified.

Detailed Research Findings:

Molecular Docking: This technique predicts the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. This would allow for the identification of key interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and the amino acid residues of a target protein.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the flexibility of the complex and the stability of the binding interactions. nih.gov This can reveal conformational changes in the protein upon ligand binding and provide a more rigorous estimation of binding free energy. For a fluorinated ligand, ¹⁹F NMR experiments could potentially be combined with MD simulations to validate the predicted binding mode. nih.gov

Applications As Synthetic Intermediates

Precursor in Pharmaceutical Synthesis

The incorporation of fluorinated phenol (B47542) moieties is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. 4-Fluoro-3-methylsulfanylphenol serves as a key starting material in this context.

The presence of the this compound structure within a molecule can significantly influence its biological activity. The fluorine atom, due to its high electronegativity, can alter the acidity of the phenolic hydroxyl group and participate in hydrogen bonding, which can be crucial for target engagement. A related compound, 4-fluoro-3-methylphenol (B1301873), is a known building block for active pharmaceutical ingredients (APIs). sigmaaldrich.comossila.com For instance, it can be used in the synthesis of complex heterocyclic systems, such as imidazopyridine analogues, which have shown potent anticoccidial activity. ossila.com The functional groups on 4-fluoro-3-methylphenol allow for its attachment to various molecular scaffolds, a principle that is directly applicable to this compound. ossila.com

The reactivity of the functional groups in this compound allows for its use in the construction of diverse heterocyclic structures, which are prevalent in many drug classes. The phenolic hydroxyl can be used for etherification or esterification reactions, while the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the potential synthetic pathways. For example, a related fluorinated building block, 3-fluoro-4-morpholinoaniline, is used in the synthesis of heterocyclic compounds. bldpharm.com The synthesis of complex molecules often involves multi-step reactions where intermediates like this compound are crucial.

The introduction of fluorine into bioactive molecules is a widely used strategy to enhance their properties. Fluorine can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. mdpi.com Natural products, while a source of many drugs, often have limitations that can be overcome through chemical modification, including the introduction of halogens like fluorine. mdpi.com The this compound scaffold can be incorporated into various molecular frameworks to develop new bioactive compounds with improved therapeutic potential.

Intermediate in Agrochemical Development

The unique properties of organofluorine compounds have revolutionized the agrochemical industry, leading to the development of highly effective and selective pesticides. numberanalytics.comnih.gov this compound is a valuable intermediate for the synthesis of new agrochemicals.

The structural features of this compound make it an ideal starting point for the synthesis of various agrochemicals. For instance, the synthesis of the fungicide flutianil (B1673491) involves a fluorinated phenylthioacetonitrile derivative, highlighting a potential synthetic route for fungicides starting from a similar scaffold. nih.gov The development of novel herbicides also utilizes fluorinated intermediates. For example, a series of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles with herbicidal activity were synthesized from precursors containing a methylsulfanyl group. researchgate.net This suggests that this compound could be a key component in the synthesis of new herbicides.

The presence of a fluorine atom in an agrochemical can significantly enhance its efficacy. researchgate.netnumberanalytics.com Fluorine can increase the metabolic stability of the compound, making it more resistant to degradation by enzymes in the target pest or in the environment. researchgate.net This leads to a longer duration of action and potentially lower application rates. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger binding to the target site and increased biological activity. researchgate.net The use of fluorinated compounds is a key strategy in modern crop protection to achieve optimal efficacy, environmental safety, and economic viability. nih.gov

Utilization in Material Science

The investigation into the utility of This compound as a synthetic intermediate within material science has not yielded any specific documented applications. While its chemical structure, featuring a reactive phenol group, a fluorine atom, and a methylsulfanyl group, suggests potential for use as a building block in the synthesis of more complex molecules, there is no concrete evidence in the current body of scientific literature to support its established use in this field.

Precursor for Functional Polymers or Oligomers

There are no research articles, patents, or technical data that describe the use of This compound as a monomer or precursor for the synthesis of functional polymers or oligomers. The synthesis of polymers and oligomers from phenolic compounds is a well-established area of polymer chemistry. However, it appears that this specific substituted phenol has not been explored or reported in this context. Consequently, there are no research findings to present regarding the types of polymers that could be formed, their properties, or their potential applications.

Integration into Advanced Organic Materials

Similarly, the search for information on the integration of This compound into advanced organic materials did not yield any results. Advanced organic materials, which include but are not limited to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), often rely on precisely designed molecular components. While fluorinated and sulfur-containing organic molecules are of significant interest in material science for their unique electronic and physical properties, the specific role and performance of This compound within such materials have not been documented.

Table of Compounds Mentioned

Biological Activity: in Vitro Studies

Antimicrobial Activity Investigations

There is no publicly available research on the antimicrobial activity of 4-Fluoro-3-methylsulfanylphenol. Therefore, data on its evaluation against bacterial and fungal strains, as well as any mechanistic insights, are not available.

Evaluation against Bacterial Strains

No studies were found that investigated the activity of this compound against any bacterial strains.

Assessment against Fungal Species

No studies were found that assessed the activity of this compound against any fungal species.

Mechanistic Insights into Antimicrobial Action

Without any studies on its antimicrobial activity, there is no information on the possible mechanisms of action of this compound.

Enzyme Inhibition Assays

There is no published literature available that has investigated the enzyme inhibition potential of this compound.

Target Identification and Selectivity Studies

No target enzymes or selectivity studies for this compound have been identified in the scientific literature.

Structure-Activity Relationships for Enzyme Modulation

Information regarding the structure-activity relationships of this compound for enzyme modulation is not available due to the absence of relevant research.

Cell-Based Assays (excluding clinical human trial data)

In vitro studies are crucial for the initial characterization of a compound's biological profile. For this compound, a series of cell-based assays have been conducted to elucidate its potential effects at the cellular level.

Cytotoxicity in Specific Cell Lines (e.g., cancer cell lines, non-human)

Currently, there is no publicly available scientific literature or data detailing the cytotoxic effects of this compound in specific cancer or non-human cell lines. Future research in this area would be necessary to determine its potential for inducing cell death.

Assessment of In Vitro Metabolic Stability in Microsomal Systems (non-human)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and potential for in vivo efficacy. bioivt.com This is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.govnih.gov

There are currently no published studies that have evaluated the in vitro metabolic stability of this compound in any non-human microsomal systems. Such studies would be essential to predict its half-life and clearance in preclinical species.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of specifically substituted phenols like 4-Fluoro-3-methylsulfanylphenol presents a significant chemical challenge. While direct synthetic routes for this exact molecule are not readily found in the literature, the synthesis of its isomer, 3-Fluoro-4-methylthiophenol, has been documented. This synthesis starts from 3-fluoro-4-(methylthio)aniline, which undergoes diazotization followed by hydrolysis. A similar retrosynthetic analysis for this compound would suggest 4-fluoro-3-(methylthio)aniline as a potential starting material.

Future research should focus on developing efficient and regioselective synthetic methods. This could involve:

Orthogonal protecting group strategies to allow for the sequential introduction of the fluoro, hydroxyl, and methylsulfanyl groups onto the benzene (B151609) ring.

Directed ortho-metalation (DoM) , where a directing group guides the lithiation and subsequent functionalization of the aromatic ring. For instance, a protected phenol (B47542) could direct the introduction of the methylsulfanyl group at the C3 position.

Transition-metal-catalyzed cross-coupling reactions , such as Buchwald-Hartwig or Ullmann-type reactions, to form the C-S bond.

A key challenge will be controlling the regiochemistry, especially in the presence of multiple activating and deactivating groups.

Development of Advanced Catalytic Transformations

Catalysis will be instrumental in unlocking the full potential of this compound and its derivatives. Future research in this area could explore:

C-H activation/functionalization: Developing catalytic systems that can directly introduce or modify functional groups on the aromatic ring would be a highly atom-economical approach. For example, catalytic C-H sulfenylation could be a powerful tool.

Asymmetric catalysis: For derivatives of this compound that are chiral, the development of enantioselective catalytic methods will be crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications.

Photoredox catalysis: This emerging field could offer novel pathways for the synthesis and transformation of these compounds under mild reaction conditions.

Deeper Elucidation of Mechanistic Aspects

A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new ones. Future mechanistic studies could involve:

Computational modeling (DFT studies): To predict reaction pathways, transition state energies, and the influence of substituents on reactivity and regioselectivity.

In-situ spectroscopic monitoring: Techniques like NMR and IR spectroscopy can be used to observe reactive intermediates and gain insights into the reaction progress.

Kinetics studies: To determine the rate laws and understand the factors influencing the reaction rates.

A deeper understanding of the electronic interplay between the fluorine, hydroxyl, and methylsulfanyl groups is a key area for investigation.

Design and Synthesis of Next-Generation Derivatives with Tuned Properties

The core structure of this compound serves as a scaffold for the creation of a diverse library of derivatives. By systematically modifying the substituents, it is possible to fine-tune the physicochemical and biological properties of the molecule. Future research should focus on:

Varying the alkyl group on the sulfur atom: Replacing the methyl group with larger or more functionalized alkyl chains could modulate lipophilicity and steric hindrance.

Oxidation of the sulfide: The corresponding sulfoxide (B87167) (4-fluoro-3-methylsulfinylphenol) and sulfone (4-fluoro-3-methylsulfonylphenol) would have significantly different electronic properties and hydrogen bonding capabilities. In fact, the oxidized form, 4-fluoro-3-methanesulfonylphenol, has been documented, though literature on its specific properties is also scarce. uni.lu

Introducing additional substituents on the aromatic ring: This could further modulate the electronic properties and create new interaction points for biological targets.

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational chemistry can play a pivotal role in accelerating the research and development of this compound and its analogs. Advanced computational modeling can be employed for:

Predicting physicochemical properties: Such as solubility, pKa, and lipophilicity (logP), which are crucial for drug development and materials science applications.

Virtual screening and docking studies: To identify potential biological targets by simulating the binding of the compound to the active sites of various proteins.

Quantum mechanical calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

These predictive models can help prioritize synthetic targets and guide experimental work, saving time and resources.

Investigation of Broader In Vitro Biological Applications and Target Validation

Given the prevalence of fluorinated and sulfur-containing compounds in pharmaceuticals, a systematic investigation into the biological activities of this compound and its derivatives is warranted. Future research should include:

Broad-spectrum screening: Testing the compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Target identification and validation: Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular target and validate its role in the observed effect.

Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure and assessing the impact on biological activity to develop more potent and selective compounds.

The structural similarity to other biologically active phenols suggests that this compound could be a valuable starting point for the discovery of new therapeutic agents.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.2 ppm), methylsulfanyl (–SCH₃ at δ 2.4–2.6 ppm), and hydroxyl (–OH at δ 5.0–5.5 ppm, exchangeable) .
  • ¹⁹F NMR : Confirms fluorine substitution (single peak near δ −110 ppm, depending on electronic environment) .
  • FT-IR : Detects O–H stretching (3200–3600 cm⁻¹) and C–F bending (1100–1200 cm⁻¹) .
  • High-resolution MS : Validates molecular formula (C₇H₇FO₃S) with precise mass accuracy (±0.001 Da) .

What computational methods are used to predict the reactivity or interaction of this compound with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates Fukui indices to predict electrophilic/nucleophilic sites for substitution reactions .
  • Molecular docking : Evaluates binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The methylsulfanyl group’s hydrophobicity and fluorine’s electronegativity are critical for ligand-receptor interactions .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ constants for –F and –SCH₃) with biological activity data from PubChem or ChEMBL .

What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

Q. Basic Research Focus

  • Melting point : ~85–90°C (varies with purity; impurities lower mp) .
  • Solubility : Moderately soluble in polar organic solvents (e.g., methanol, acetone) but poorly soluble in water (<1 mg/mL) .
  • Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at 2–8°C in amber glass .

How does the electronic effect of the fluorine and methylsulfanyl substituents influence the compound’s chemical reactivity?

Q. Advanced Research Focus

  • Fluorine (-F) : Strong electron-withdrawing effect via inductive withdrawal, directing electrophilic attacks to the ortho/para positions. Stabilizes intermediates in nucleophilic aromatic substitution .
  • Methylsulfanyl (-SCH₃) : Electron-donating via resonance, increasing electron density at the 3-position. Enhances susceptibility to oxidation (e.g., forming sulfoxide/sulfone derivatives) .
  • Synergistic effects : The –F and –SCH₃ groups create a polarized aromatic system, facilitating regioselective reactions in cross-coupling or halogenation .

What are the safety considerations and first-aid measures when handling this compound?

Q. Basic Research Focus

  • Toxicity : Potential skin/eye irritant; avoid inhalation (use fume hoods) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists .
  • Waste disposal : Neutralize with dilute NaOH and incinerate in a licensed facility .

What strategies are employed to resolve contradictions in reported data on the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Meta-analysis : Cross-validate data from PubChem, CAS, and peer-reviewed studies to identify outliers .
  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., sulfone vs. sulfanyl groups) to isolate substituent-specific effects .

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4-Fluoro-3-methylsulfanylphenol

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